

ETP-46321 biochemical Ki versus cellular IC50

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: **ETP-46321**

Cat. No.: S548373

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Biochemical Ki vs. Cellular IC50

The table below summarizes the key quantitative data for **ETP-46321**, comparing its direct enzyme inhibition with its functional activity in a cellular system.

Measurement Type	Target	Value	Description / Assay
Biochemical Ki [1] [2] [3]	p110 α (PI3K α)	2.3 nM	Potency against purified PI3K α enzyme
	PI3K α - E545K	1.77 nM	Potency against cancer-associated mutant enzyme
	PI3K α - E542K	1.89 nM	Potency against cancer-associated mutant enzyme
	PI3K α - H1047R	2.33 nM	Potency against cancer-associated mutant enzyme
	p110 δ (PI3K δ)	14.2 nM	Potency against purified PI3K δ enzyme
Cellular IC50 [1] [2]	p-AKT (Ser473)	8.3 nM	Inhibition of AKT phosphorylation in human U2OS osteosarcoma cell line

Experimental Protocols

The key data for **ETP-46321** were generated using standard biochemical and cellular assays as outlined below.

Protocol for Biochemical Ki Determination [1] [2]

The inhibitory constant (K_i) represents the affinity of **ETP-46321** for binding to and inhibiting specific PI3K enzymes.

- **Assay Type:** Biochemical kinase assays using purified human PI3K enzymes.
- **Key Targets:** Class I PI3K isoforms (p110 α /p85 α , p110 β /p85 α , p110 δ /p85 α , p110 γ) and frequent mutant forms of p110 α (E542K, E545K, H1047R).
- **Data Analysis:** The reported K_i values (e.g., 2.3 nM for p110 α) were determined from these assays, confirming **ETP-46321** as a potent and selective inhibitor of PI3K α and PI3K δ .

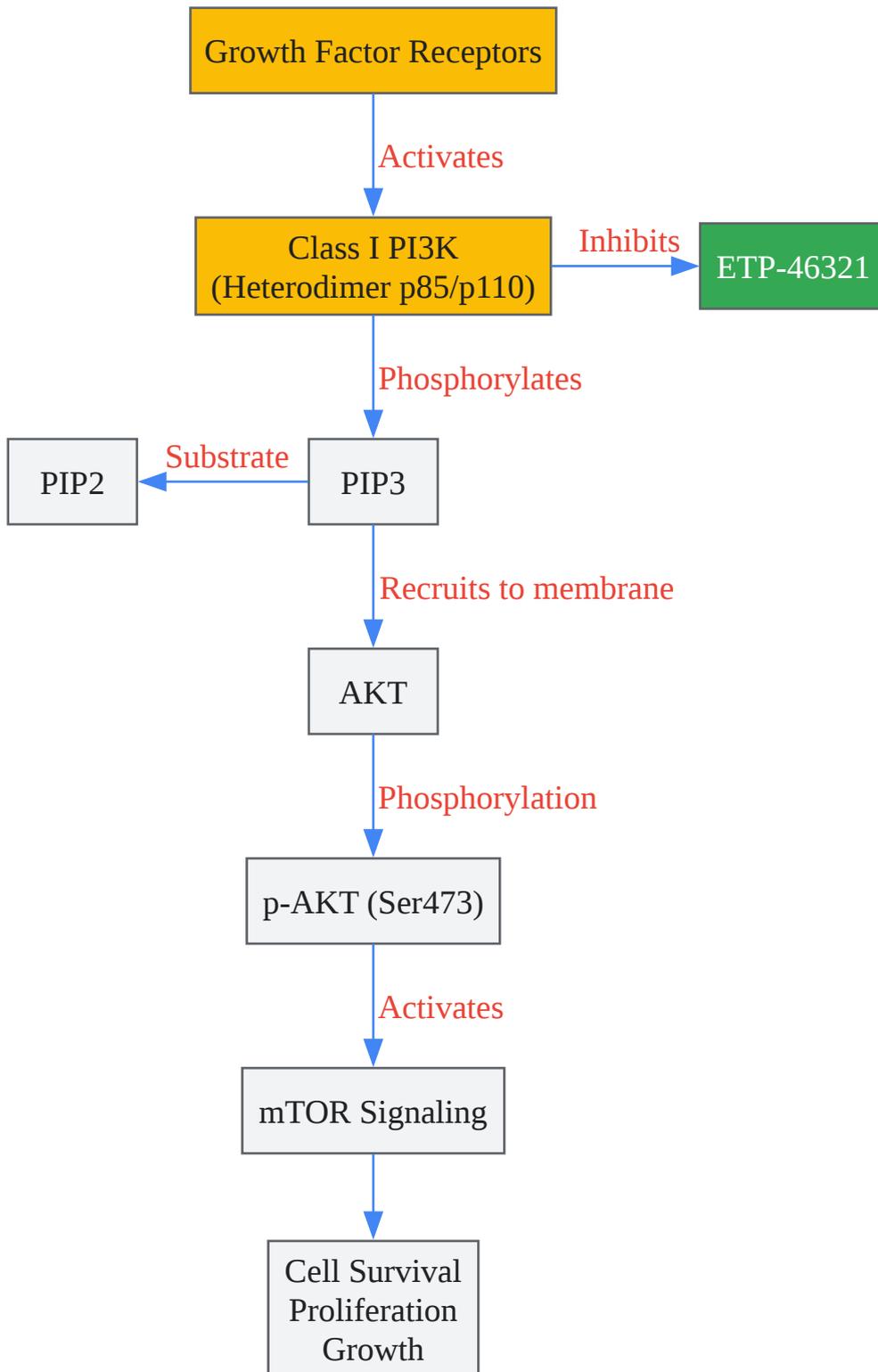
Protocol for Cellular IC50 Determination [1] [2] [4]

The half-maximal inhibitory concentration (IC_{50}) reflects the potency of **ETP-46321** in a more complex cellular environment.

- **Cell Line:** Human U2OS osteosarcoma cells.
- **Method:** Cells were treated with **ETP-46321**. The level of phosphorylation of the downstream marker AKT at Ser473 was measured by Western blot.
- **Data Analysis:** The concentration that reduced AKT phosphorylation by 50% (IC_{50}) was calculated to be **8.3 nM**. This demonstrates the compound's ability to effectively penetrate cells and inhibit the native PI3K signaling pathway.

Mechanism of Action and Signaling Pathway

ETP-46321 exerts its effects by targeting the Class I PI3K pathway, a key signaling cascade frequently dysregulated in cancer. The following diagram illustrates this pathway and where **ETP-46321** acts.



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The diagram shows that **ETP-46321** directly inhibits the p110 catalytic subunit of Class I PI3K, preventing the conversion of PIP2 to PIP3 and subsequent activation of the AKT/mTOR signaling axis, which

ultimately leads to the suppression of pro-survival and proliferative cellular processes [1] [4].

Interpretation of Ki and IC50 Data

- **Ki (2.3 nM for PI3K α) vs. IC50 (8.3 nM for p-AKT):** The cellular IC50 is slightly higher than the biochemical Ki, which is a common observation. This can be attributed to factors in the cellular environment such as drug penetration, efflux, and compensation by other signaling pathways.
- **High Selectivity:** The data shows **ETP-46321** is highly selective for PI3K α/δ over the related kinase mTOR (IC50 >5,000 nM) and a broad panel of other kinases, which is a crucial differentiator for minimizing off-target effects [1] [4].
- **Activity Against Mutants:** The equipotent inhibition of common oncogenic mutants (E542K, E545K, H1047R) suggests **ETP-46321** could be effective in treating tumors driven by these mutations [1] [2] [3].

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References

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2. ETP-46321 | PI3K Inhibitor [medchemexpress.com]
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To cite this document: Smolecule. [ETP-46321 biochemical Ki versus cellular IC50]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b548373#etp-46321-biochemical-ki-versus-cellular-ic50>]

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